2-(3-bromophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]propanamide
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Overview
Description
2-(3-BROMOPHENOXY)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}PROPANAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromophenoxy group and a pyrrolylphenylmethyl group, making it a subject of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-BROMOPHENOXY)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}PROPANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-bromophenol with an appropriate alkylating agent to form 3-bromophenoxyalkane. This intermediate is then reacted with 4-(1H-pyrrol-1-yl)benzylamine under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(3-BROMOPHENOXY)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}PROPANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-BROMOPHENOXY)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}PROPANAMIDE involves its interaction with specific molecular targets. The bromophenoxy group may interact with enzymes or receptors, while the pyrrolylphenylmethyl group could modulate biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chlorophenoxy)-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}propanamide
- 2-(3-Fluorophenoxy)-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}propanamide
Uniqueness
2-(3-BROMOPHENOXY)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}PROPANAMIDE is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro and fluoro analogs. The bromine atom can participate in specific interactions that are not possible with chlorine or fluorine, potentially leading to different biological effects and applications.
Properties
Molecular Formula |
C20H19BrN2O2 |
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Molecular Weight |
399.3 g/mol |
IUPAC Name |
2-(3-bromophenoxy)-N-[(4-pyrrol-1-ylphenyl)methyl]propanamide |
InChI |
InChI=1S/C20H19BrN2O2/c1-15(25-19-6-4-5-17(21)13-19)20(24)22-14-16-7-9-18(10-8-16)23-11-2-3-12-23/h2-13,15H,14H2,1H3,(H,22,24) |
InChI Key |
ZLBZQIUEGBOBIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC1=CC=C(C=C1)N2C=CC=C2)OC3=CC(=CC=C3)Br |
Origin of Product |
United States |
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